molecular formula C13H27NOSi B14539623 (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole CAS No. 62469-76-5

(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14539623
CAS No.: 62469-76-5
M. Wt: 241.44 g/mol
InChI Key: ILCCDTWVICBPIC-STQMWFEESA-N
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Description

(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides or other suitable reagents.

    Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added through silylation reactions using reagents like trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazolidines.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Oxazole derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-5-Hexyl-2-methyl-4,5-dihydro-1,3-oxazole: Lacks the trimethylsilyl group.

    (4S,5S)-5-Hexyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole: Lacks the methyl group.

    (4S,5S)-5-Hexyl-2-methyl-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness

The presence of the trimethylsilyl group in (4S,5S)-5-Hexyl-2-methyl-4-(trimethylsilyl)-4,5-dihydro-1,3-oxazole imparts unique chemical properties, such as increased lipophilicity and stability

Properties

CAS No.

62469-76-5

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

[(4S,5S)-5-hexyl-2-methyl-4,5-dihydro-1,3-oxazol-4-yl]-trimethylsilane

InChI

InChI=1S/C13H27NOSi/c1-6-7-8-9-10-12-13(16(3,4)5)14-11(2)15-12/h12-13H,6-10H2,1-5H3/t12-,13-/m0/s1

InChI Key

ILCCDTWVICBPIC-STQMWFEESA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](N=C(O1)C)[Si](C)(C)C

Canonical SMILES

CCCCCCC1C(N=C(O1)C)[Si](C)(C)C

Origin of Product

United States

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